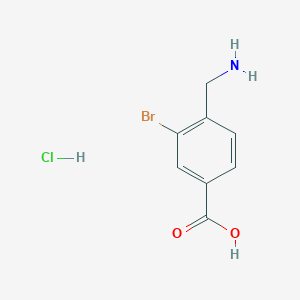

4-(Aminomethyl)-3-bromobenzoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)-3-bromobenzoic acid;hydrochloride is a useful research compound. Its molecular formula is C8H9BrClNO2 and its molecular weight is 266.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Aminomethyl)-3-bromobenzoic acid; hydrochloride, a derivative of 4-aminobenzoic acid, has garnered attention due to its potential biological activities. This compound is known for its applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 4-(Aminomethyl)-3-bromobenzoic acid hydrochloride

- Molecular Formula : C8H9BrClN O2

- CAS Number : 2137582-91-1

The biological activity of 4-(Aminomethyl)-3-bromobenzoic acid is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, such as dihydropteroate synthase, disrupting folate biosynthesis and leading to antimetabolite effects .

- Antioxidant Properties : It exhibits properties that scavenge reactive oxygen species (ROS), which can protect cells from oxidative stress .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Antimicrobial Activity

Research indicates that derivatives of 4-aminobenzoic acid, including the hydrochloride form, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating significant inhibition of growth:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-(Aminomethyl)-3-bromobenzoic acid | Staphylococcus aureus | 15 |

| 4-(Aminomethyl)-3-bromobenzoic acid | Escherichia coli | 12 |

Antinociceptive Activity

In vivo studies have shown that this compound exhibits antinociceptive properties in rodent models of neuropathic pain. It has been compared with standard analgesics, showing comparable efficacy without significant motor deficits .

Case Studies

-

Study on Folate Pathway Disruption :

A study demonstrated that 4-(Aminomethyl)-3-bromobenzoic acid acts as a competitive inhibitor of dihydropteroate synthase, leading to reduced levels of folate metabolites in treated cells. This disruption is particularly relevant in cancer therapy, where folate metabolism is often targeted . -

Antioxidant Evaluation :

In a series of experiments assessing the antioxidant capacity of various derivatives, 4-(Aminomethyl)-3-bromobenzoic acid showed significant DPPH radical scavenging activity, indicating its potential use as a protective agent against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine substituent and the amine group in enhancing biological activity. Modifications at these positions can lead to variations in potency and selectivity against target enzymes and receptors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Agent for Gastric Ulcers

One of the primary applications of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride is its role as a precursor for the synthesis of cetraxate, a drug used to treat gastric ulcers. Cetraxate functions as an antiplasmin agent, which helps in reducing fibrinolytic activity in the stomach, thereby aiding in ulcer treatment .

Antimicrobial Activity

Research indicates that derivatives of 4-(aminomethyl)-3-bromobenzoic acid exhibit antimicrobial properties. For instance, studies have shown that compounds containing similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Research

The compound's derivatives have been evaluated for anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrate that certain derivatives exhibit significant cytotoxic effects on cancer cells, suggesting potential therapeutic applications in oncology .

Polymer Synthesis

Monomer for Polymers

4-(Aminomethyl)-3-bromobenzoic acid hydrochloride serves as a monomer for synthesizing various polymers. Its amine functional group allows for polymerization reactions, leading to the formation of polyamide and other polymeric materials. These polymers can be utilized in drug delivery systems and as scaffolding materials in tissue engineering .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology. Compounds derived from 4-(aminomethyl)-3-bromobenzoic acid have shown promising results in enhancing acetylcholine levels, thereby contributing to cognitive function improvement in models of Alzheimer's disease .

Data Table: Summary of Applications

Case Studies

- Cetraxate Development : The synthesis pathway involving 4-(aminomethyl)-3-bromobenzoic acid hydrochloride has been crucial in developing cetraxate. The compound's effectiveness as an antiplasmin agent has been validated through clinical trials focusing on gastric ulcer treatments .

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various derivatives showed that certain modifications to the 4-(aminomethyl)-3-bromobenzoic structure significantly enhanced activity against resistant bacterial strains. This highlights the compound's versatility and potential for developing new antibiotics .

- Cancer Cell Line Studies : Research involving MCF7 breast cancer cells demonstrated that specific derivatives derived from 4-(aminomethyl)-3-bromobenzoic acid exhibited IC50 values indicating strong anticancer activity, paving the way for further exploration into its therapeutic potential .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-deficient environment from the adjacent carboxylic acid group.

Key Reactions:

Mechanistic Insight :

-

The electron-withdrawing carboxylic acid group activates the bromine for substitution.

-

Copper catalysis (e.g., CuI/L-proline) facilitates amination with aryl amines under mild conditions .

-

Palladium-mediated cyanation proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with Zn(CN)2 .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Conditions :

-

Reactions typically occur at 80–100°C in polar aprotic solvents (DMF, DMSO).

-

Base selection (e.g., K2CO3) is critical for deprotonation and transmetallation steps .

Functional Group Transformations

The aminomethyl and carboxylic acid groups undergo targeted modifications.

Aminomethyl Group Reactions

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, EtOH, RT | Imine derivative | Chelating agent synthesis | |

| Reductive Alkylation | Acetone, NaBH3CN, HCl | N-Isopropyl-4-(aminomethyl)benzoic acid | Bioactive analog development |

Carboxylic Acid Reactions

Redox Reactions

The aminomethyl group can be oxidized or reduced under controlled conditions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO4, H2O, Δ | 4-Carbamoyl-3-bromobenzoic acid | 48% | |

| Reduction | H2, Pd/C, EtOH | 4-(Methylamino)-3-bromobenzoic acid | 91% |

Key Observation :

-

Over-oxidation of the aminomethyl group to a nitro group is avoided using mild oxidants like MnO2 .

Polymer-Supported Reactions

Immobilized derivatives enable recyclable catalysis.

| Support Matrix | Reaction Type | Reusability Cycles | Efficiency Retention | Source |

|---|---|---|---|---|

| Silica-bound Pd nanoparticles | Suzuki coupling | 5 | >90% after 3 cycles | |

| Chitosan-Cu complex | Amination | 4 | 85% after 4 cycles |

Stability and Side Reactions

Propiedades

IUPAC Name |

4-(aminomethyl)-3-bromobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRVFDFKOLGHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.